[3-(Benzyloxy)thien-2-yl]methanol
Description
Significance of Thiophene (B33073) Architectures in Contemporary Organic Chemistry
Thiophene, a five-membered, sulfur-containing heteroaromatic ring, is a cornerstone of modern organic and medicinal chemistry. eprajournals.comchemicalbook.com Its structure is considered a "privileged pharmacophore," meaning it is a recurring motif in successful drug molecules. nih.govrsc.org The thiophene nucleus is a key component in a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory drugs like Suprofen, antipsychotics such as Olanzapine, and antiplatelet agents like Clopidogrel. nih.govresearchgate.net In fact, the thiophene moiety ranked 4th in the U.S. FDA's approval of small drug molecules over a recent decade, with 26 approved drugs featuring this ring system. nih.govrsc.org
The significance of thiophene extends beyond medicine into materials science. nih.govresearchgate.net Thiophene-based polymers, such as polythiophene, exhibit valuable electronic and optoelectronic properties, making them integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govresearchgate.netresearchgate.net The versatility of the thiophene ring, which allows for extensive functionalization, makes it an important building block for creating novel materials and biologically active compounds. nih.govresearchgate.netwikipedia.org Its chemical properties are often compared to benzene, as it readily undergoes electrophilic substitution reactions, further broadening its synthetic utility. chemicalbook.comresearchgate.net
Strategic Importance of Benzyloxy and Hydroxymethyl Functionalities in Molecular Design
The functional groups attached to a core molecular scaffold are critical in dictating a compound's reactivity and potential applications. In [3-(Benzyloxy)thien-2-yl]methanol, the benzyloxy and hydroxymethyl groups each serve distinct and strategic roles.
The benzyloxy group (a benzyl (B1604629) ether) is widely employed in organic synthesis as a protecting group for alcohols. nih.gov Its stability under various reaction conditions, such as nucleophilic attack, makes it a reliable choice for masking a hydroxyl group while other parts of a molecule are being modified. nih.gov This protective role is crucial for achieving chemoselectivity in multi-step syntheses. nih.gov Furthermore, the benzyl group can be removed under relatively mild conditions, typically through catalytic hydrogenation, to reveal the original hydroxyl group. nih.gov
The hydroxymethyl group (–CH₂OH) is a versatile functional handle. It can be easily converted into a wide range of other functional groups. For instance, it can be oxidized to form an aldehyde or a carboxylic acid, or it can be converted into a halide to facilitate nucleophilic substitution reactions. This versatility makes the hydroxymethyl group an excellent starting point for elaborating a molecule's structure, allowing for the introduction of new side chains or the construction of larger, more complex architectures. The hydroxyl group itself is also pivotal in molecular recognition, capable of forming strong, directional hydrogen bonds that can significantly enhance a molecule's binding affinity to biological targets like proteins. researchgate.net
Positioning of this compound within Heterocyclic Building Block Chemistry
This compound is a strategically designed heterocyclic building block that combines the benefits of its core components. The thiophene ring provides a robust and versatile aromatic scaffold. The benzyloxy group at the 3-position offers protection and directs reactivity, while the hydroxymethyl group at the 2-position serves as a key site for further chemical modification.
This specific arrangement makes the compound a valuable intermediate in the synthesis of more complex thiophene derivatives, particularly fused heterocyclic systems like thienopyrimidines. researchgate.netaun.edu.egencyclopedia.pub Thienopyrimidines are themselves a class of compounds with significant biological activity, and their synthesis often relies on appropriately functionalized thiophene precursors. tandfonline.comnih.gov By using this compound, chemists can build upon the thiophene core, for example, by transforming the hydroxymethyl group and later deprotecting the hydroxyl group at the 3-position to introduce additional functionality. This positions the compound as a key starting material for creating libraries of novel compounds for drug discovery and materials science research. eprajournals.comnih.gov
Compound Data
Below are tables detailing the properties of the primary compound discussed and a list of other chemical compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂S |
| IUPAC Name | [3-(benzyloxy)thiophen-2-yl]methanol |
| CAS Number | 133999-92-9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-phenylmethoxythiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c13-8-12-11(6-7-15-12)14-9-10-4-2-1-3-5-10/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDUWSQUXHNLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyloxy Thien 2 Yl Methanol and Analogous Structures
Foundational Strategies for Thiophene (B33073) Ring Construction
The construction of the thiophene nucleus can be achieved through various synthetic routes, starting from acyclic precursors or by modifying a pre-existing thiophene ring. These methods offer pathways to a wide array of substituted thiophenes.
Cyclization Reactions for Thiophene Ring Formation
Several named reactions are fundamental to the synthesis of thiophene rings. These methods typically involve the formation of the heterocyclic ring from open-chain precursors by introducing a sulfur atom.
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgwikipedia.org The reaction is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate. wikipedia.org While effective, a common side product is the corresponding furan, resulting from the dehydrating properties of the sulfurizing agents. organic-chemistry.org
Gewald Aminothiophene Synthesis: This reaction provides a versatile route to 2-aminothiophenes through a multi-component condensation. organic-chemistry.org It typically involves the reaction of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism is thought to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org The reaction conditions are generally mild, contributing to its wide applicability. arkat-usa.org
Fiesselmann Thiophene Synthesis: This reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. wikipedia.orgwikipedia.org The mechanism involves a base-catalyzed 1,4-conjugate addition of the thioglycolate to the acetylenic ester, followed by another addition to the resulting double bond and subsequent cyclization. wikipedia.org
Metal-Catalyzed and Metal-Free Cyclizations: Modern approaches to thiophene synthesis increasingly utilize cyclization reactions of functionalized alkynes. mdpi.comnih.govnih.gov Metal-catalyzed methods, while sometimes susceptible to catalyst poisoning by sulfur, offer atom-economical and regioselective routes to substituted thiophenes. mdpi.com Palladium, copper, and other transition metals can catalyze the heterocyclization of S-containing alkyne substrates. mdpi.com Metal-free approaches have also been developed, including base-promoted cyclizations and iodocyclization reactions, which provide direct access to functionalized thiophenes under mild conditions. mdpi.comorganic-chemistry.org For instance, the reaction of substituted buta-1-enes with potassium sulfide (B99878) offers a transition-metal-free synthesis of thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org
Multicomponent Reaction Approaches to Thiophene Frameworks
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and they have been successfully applied to the synthesis of thiophene derivatives. nih.govtandfonline.com These reactions are advantageous due to their atom economy, operational simplicity, and the ability to generate diverse molecular structures. nih.gov The Gewald reaction is a prime example of an MCR for thiophene synthesis. organic-chemistry.org Other MCRs might involve the reaction of an aldehyde, an active methylene (B1212753) compound, and elemental sulfur, often facilitated by a base or a catalyst. tandfonline.comresearchgate.net
Organometallic Catalysis in Thiophene Synthesis
Organometallic catalysis provides powerful tools for the synthesis and functionalization of thiophenes.
Cross-Coupling Reactions: Suzuki and Stille couplings are widely used to introduce aryl or other substituents onto a pre-formed thiophene ring. researchgate.net These reactions typically involve the coupling of a halogenated thiophene with an organoboron (Suzuki) or organotin (Stille) reagent in the presence of a palladium catalyst.
C-H Arylation: Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the thiophene ring. organic-chemistry.orgacs.org This method involves the direct coupling of a C-H bond on the thiophene with an aryl halide or other coupling partner, often catalyzed by palladium or rhodium. organic-chemistry.orgnih.gov
Rhodium-Catalyzed Transannulation: This method allows for the synthesis of highly substituted thiophenes from the reaction of 1,2,3-thiadiazoles with alkynes. organic-chemistry.org The reaction proceeds through a rhodium thiavinyl carbene intermediate and offers a regioselective route to complex thiophene structures. organic-chemistry.orgacs.org This strategy has also been extended to the intramolecular transannulation of alkynyl thiadiazoles to create fused thiophene systems. acs.org
Stereoselective and Regioselective Synthesis of Thiophene Derivatives
The biological activity and material properties of thiophene derivatives are often highly dependent on their substitution pattern and stereochemistry. Therefore, methods that allow for precise control over these features are of great importance.
Control of Substitution Patterns on the Thiophene Nucleus
The regioselectivity of substitution on the thiophene ring is a key aspect of its synthesis. Classical electrophilic substitution reactions on unsubstituted thiophene preferentially occur at the 2-position. However, by employing directing groups and specific reaction conditions, substitution at other positions can be achieved. For instance, lithiation of thiophene can be directed to specific positions by the choice of a directing group, allowing for subsequent functionalization at that site. acs.org The various cyclization strategies discussed earlier also offer a high degree of control over the initial substitution pattern of the thiophene ring by carefully selecting the starting materials. mdpi.comnih.gov
Asymmetric Synthetic Approaches to Chiral Thiophene Analogues
The synthesis of chiral thiophene derivatives is a growing area of research, driven by the demand for enantiomerically pure compounds in medicinal chemistry and as chiral ligands in catalysis. nsf.govnih.gov
Asymmetric Hydrogenation of Cyclic Sulfones: One approach to chiral tetrahydrothiophenes involves the asymmetric hydrogenation of substituted thiophene 1,1-dioxides (cyclic sulfones). acs.org This has been achieved with high enantioselectivity using rhodium and nickel catalysts with chiral phosphine (B1218219) ligands. acs.orgacs.org The resulting chiral saturated rings can then be further manipulated.
Other Asymmetric Methods: Other strategies for accessing chiral thiophenes include the use of chiral catalysts for the construction of the thiophene ring itself or for the enantioselective functionalization of a pre-existing thiophene. rsc.orgrsc.org For example, chiral thiophene-salen chromium complexes have been used as catalysts in the asymmetric Henry reaction. nih.gov The synthesis of chiral polythiophenes has also been explored, where a chiral moiety is incorporated into the monomer before polymerization. nih.gov
Table of Synthetic Methodologies for Thiophene Derivatives
| Method | Description | Key Reactants | Typical Products | References |
|---|---|---|---|---|
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. | 1,4-dicarbonyl compounds, P₄S₁₀ or Lawesson's reagent | Substituted thiophenes | organic-chemistry.orgwikipedia.org |
| Gewald Synthesis | Multi-component condensation to form 2-aminothiophenes. | Ketone/aldehyde, α-cyanoester, elemental sulfur, base | 2-Aminothiophenes | organic-chemistry.orgwikipedia.orgarkat-usa.org |
| Fiesselmann Synthesis | Reaction of α,β-acetylenic esters with thioglycolic acid derivatives. | α,β-acetylenic esters, thioglycolic acid/esters, base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives | wikipedia.orgwikipedia.org |
| Metal-Catalyzed Cyclization | Cyclization of functionalized alkynes catalyzed by transition metals. | S-containing alkyne substrates, metal catalysts (e.g., Pd, Cu) | Substituted thiophenes | mdpi.com |
| Multicomponent Reactions | One-pot synthesis involving three or more reactants. | Varies (e.g., aldehyde, active methylene compound, sulfur) | Highly functionalized thiophenes | nih.govtandfonline.com |
| C-H Arylation | Direct coupling of a thiophene C-H bond with an aryl partner. | Thiophene, aryl halide, metal catalyst (e.g., Pd, Rh) | Aryl-substituted thiophenes | organic-chemistry.orgacs.org |
| Asymmetric Hydrogenation | Enantioselective hydrogenation of thiophene 1,1-dioxides. | Thiophene 1,1-dioxides, H₂, chiral catalyst (e.g., Rh, Ni) | Chiral tetrahydrothiophenes | acs.orgacs.org |
Methodologies for Introducing the Benzyloxy Moiety
The benzyloxy group (BnO-), a benzyl (B1604629) ether, is a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and ease of removal. Its introduction onto a thiophene ring can be accomplished either by direct benzylation of a suitable thiophene precursor or by incorporating a benzyloxy-containing starting material into a thiophene ring-forming reaction.
Benzylation of Thiophene Precursors and Intermediates
Direct benzylation is a straightforward approach where a hydroxyl-substituted thiophene is treated with a benzylating agent. This method is contingent on the availability of the corresponding 3-hydroxythiophene precursor. The reaction typically proceeds via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a benzyl halide, most commonly benzyl bromide or benzyl chloride.
Key to this strategy is the management of the tautomeric nature of hydroxythiophenes, which can exist in equilibrium with their thiophenone forms. vdoc.pub The choice of base and reaction conditions is critical to favor the O-alkylation over C-alkylation. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
For instance, the synthesis of a 3-benzyloxythiophene derivative can be envisioned starting from a 3-hydroxythiophene-2-carboxylate ester. The hydroxyl group would be deprotonated, followed by the addition of benzyl bromide to yield the desired 3-benzyloxythiophene intermediate.
Integration of Benzyloxy-Substituted Starting Materials in Thiophene Synthesis
An alternative and often more versatile strategy involves the construction of the thiophene ring using starting materials that already contain the benzyloxy group. This approach circumvents potential issues with direct benzylation on a pre-existing, and possibly sensitive, thiophene ring. Several classical thiophene syntheses can be adapted for this purpose. nih.gov
The Gewald aminothiophene synthesis is a powerful one-pot, multi-component reaction that produces 2-aminothiophenes. wikipedia.orgumich.edu This reaction can be adapted by using a starting material containing a benzyloxy moiety. For example, the condensation of a ketone with an α-cyanoester bearing a benzyloxy group, in the presence of elemental sulfur and a base, would lead to a 2-amino-3-substituted thiophene with the benzyloxy group incorporated. beilstein-journals.orgresearchgate.net
The Fiesselmann thiophene synthesis provides another route, typically yielding 3-hydroxythiophene derivatives. wikipedia.orgresearchgate.netresearchgate.net By modifying the starting materials, this synthesis can be used to create thiophenes with a pre-installed benzyloxy group. The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated aldehydes/ketones. wikipedia.org If one of the reactants, for example, a β-chlorovinyl ketone, contains a benzyloxy substituent at the appropriate position, the resulting thiophene will carry this group.
A generalized scheme for a Fiesselmann-type reaction could involve the reaction of a (benzyloxy)acetylenic ketone with methyl thioglycolate in the presence of a base like sodium methoxide. This would lead to a 3-(benzyloxy)thiophene-2-carboxylate ester, a direct precursor to the target molecule.
Methodologies for Introducing the Methanol (B129727) Functionality
The hydroxymethyl group (-CH2OH) at the C2 position of the thiophene ring is a primary alcohol functionality. Its introduction is typically achieved by the reduction of a corresponding carbonyl group, such as an aldehyde or a carboxylic acid (or its ester derivative).
Strategies for Hydroxymethylation of Thiophene Rings
The reduction of a carbonyl group at the 2-position of the thiophene ring is the most common method for installing the methanol functionality.
Reduction of Aldehydes: Thiophene-2-carboxaldehydes are readily reduced to the corresponding primary alcohols using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent often used for this transformation, typically in an alcoholic solvent like methanol or ethanol. The reaction is generally high-yielding and proceeds under gentle conditions. For the synthesis of [3-(Benzyloxy)thien-2-yl]methanol, the precursor 3-(benzyloxy)thiophene-2-carboxaldehyde would be subjected to this reduction.
Reduction of Carboxylic Acids and Esters: Carboxylic acids and their esters can also serve as precursors to the methanol group, though they require stronger reducing agents than aldehydes. Lithium aluminum hydride (LiAlH4) is a powerful and effective reagent for this purpose, capable of reducing both acids and esters to primary alcohols. The reaction is typically performed in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Care must be taken due to the high reactivity of LiAlH4. Following the reduction, an aqueous workup is necessary to quench the excess reagent and liberate the alcohol. Thus, reducing methyl 3-(benzyloxy)thiophene-2-carboxylate with LiAlH4 would directly yield this compound.
Transformations Leading to Primary Alcohol Moieties
Beyond the reduction of pre-existing carbonyls, other transformations can be employed to introduce a primary alcohol. One such method involves the reaction of a 2-lithiated thiophene with formaldehyde (B43269). In this approach, a 3-(benzyloxy)thiophene would first be halogenated at the 2-position, for instance, with N-bromosuccinimide (NBS). The resulting 2-bromothiophene (B119243) derivative can then undergo lithium-halogen exchange by treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. The resulting 2-lithiothiophene is a potent nucleophile that can react with an electrophile. Quenching this organolithium intermediate with formaldehyde (paraformaldehyde is often used as a solid source) introduces the hydroxymethyl group at the 2-position. google.com
This method is particularly useful when direct formylation or carboxylation of the thiophene ring is difficult or leads to poor regioselectivity.
Reactivity and Chemical Transformations of 3 Benzyloxy Thien 2 Yl Methanol
Electrophilic and Nucleophilic Reactivity of the Thiophene (B33073) Ring
The reactivity of the thiophene nucleus in [3-(Benzyloxy)thien-2-yl]methanol is significantly influenced by the presence of the electron-donating benzyloxy group at the C-3 position and the hydroxymethyl group at the C-2 position. The alkoxy group, in particular, enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.
Functionalization at C-H Bonds of the Thiophene Core
The development of catalytic reactions for carbon-hydrogen (C-H) bond cleavage has become a major focus in organic chemistry, offering a direct route to functionalize otherwise unreactive bonds. elsevierpure.comnih.gov In the context of this compound, the thiophene ring possesses C-H bonds that can be targeted for functionalization. The benzyloxy group at C-3 acts as a powerful ortho, para-director in electrophilic aromatic substitution. Given that the C-2 position is already substituted, the C-5 position becomes the most activated site for electrophilic attack, with the C-4 position being less reactive.
The electron-donating nature of alkoxy chains on thiophene rings is known to increase the molecular backbone's coplanarity through intramolecular S···O interactions, which facilitates various chemical transformations. acs.org Modern methods, such as organic photoredox catalysis, have enabled the distal C-H functionalization of electron-rich arenes like alkoxyarenes, suggesting potential pathways for modifying the thiophene core of this compound. rsc.org
Reactions with Electrophilic and Nucleophilic Reagents
The enriched electronic character of the thiophene ring in this compound dictates its reaction pathways with various reagents.
Electrophilic Reactions (Halogenation, Acylation): The thiophene ring is highly activated towards electrophilic substitution reactions such as halogenation and acylation. Due to the directing effect of the C-3 benzyloxy group, these reactions are expected to occur selectively at the C-5 position.
Addition to Coumarins: A notable reaction involving the benzyloxy group is the photochemical transformation of related compounds, 3-benzyloxy-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones. researchgate.netresearchgate.net Upon photoirradiation, these molecules undergo an intramolecular hydrogen abstraction by the excited carbonyl group from the benzylic position, leading to the formation of a 1,4-biradical. This intermediate then cyclizes to form angular pentacyclic photoproducts. researchgate.net This demonstrates a sophisticated interplay where the benzyloxy group participates directly in a reaction initiated at a different part of the molecule, leading to complex skeletal arrangements. The yield of these photoproducts is influenced by remote substituents on the chromenone nucleus, with electron-withdrawing groups increasing the yield. researchgate.netresearchgate.net
Nucleophilic Reactions: Direct bimolecular nucleophilic substitution (SN2) on an unsubstituted thiophene ring is generally unfavorable. libretexts.orgrsc.org However, the principles of nucleophilic substitution are highly relevant for the other functional groups present in the molecule, such as the primary alcohol and the benzyl (B1604629) ether, which are discussed in subsequent sections. rsc.org
Transformations of the Benzyloxy Ether Linkage
The benzyloxy group serves as a common protecting group for alcohols in organic synthesis due to its general stability and the various methods available for its removal.
Selective Cleavage Reactions of Benzyl Ethers
The removal of the benzyl group to unveil the free hydroxyl at the C-3 position is a key transformation. Several methods exist to achieve this debenzylation, offering flexibility based on the tolerance of other functional groups within the molecule. organic-chemistry.org
Catalytic Hydrogenolysis: This is a very common and efficient method, typically employing hydrogen gas (H₂) and a palladium-on-carbon catalyst (Pd-C). The reaction cleaves the carbon-oxygen bond, producing the desired alcohol and toluene (B28343) as a byproduct, which is easily removed. youtube.comyoutube.com
Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, though this method is less selective and limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Milder and more selective cleavage can be achieved using Lewis acids. A combination of boron trichloride (B1173362) and dimethyl sulfide (B99878) (BCl₃·SMe₂) effectively removes benzyl ethers under gentle conditions, tolerating a wide range of other functional groups like silyl (B83357) ethers and esters. organic-chemistry.org
Oxidative Cleavage: Oxidizing agents can also be used. For instance, visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant allows for cleavage in the presence of sensitive groups like azides and alkynes, expanding the utility of benzyl ethers as temporary protecting groups. mpg.de
Table 1: Selected Methods for Benzyl Ether Cleavage
| Method | Reagents | Key Features | Citations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd-C | High yield, clean reaction, common method. | youtube.comyoutube.com |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild conditions, high selectivity, tolerates many functional groups. | organic-chemistry.org |
| Photo-oxidative Cleavage | DDQ, visible light | Mild, compatible with sensitive groups (alkenes, alkynes). | mpg.de |
Participation of the Benzyloxy Group in Rearrangements or Cyclizations
Beyond its role as a protecting group, the benzyloxy moiety can actively participate in molecular rearrangements.
Photocyclization: As previously mentioned, in chromenone systems, the benzyloxy group is integral to photocyclization reactions that form complex polycyclic structures. researchgate.netresearchgate.net
Wittig Rearrangement: While not documented for this specific molecule, related (benzyloxythienyl)oxazolines have been studied for the Current time information in CA.nih.gov-Wittig rearrangement. This reaction involves the deprotonation of the benzylic carbon followed by a rearrangement to form a new carbon-carbon bond and a secondary alcohol. The outcome of such reactions often depends on the specific base used and the substitution pattern of the starting material. nih.gov
Skeletal Rearrangements: In other systems, such as 6,8-dioxabicyclo[3.2.1]octan-4-ols, alkoxy groups have been shown to participate in skeletal rearrangements promoted by reagents like thionyl chloride or under Appel conditions, where an oxygen atom migrates to an adjacent carbon. beilstein-journals.org This highlights the potential for the benzyloxy oxygen to engage in complex transformations under specific electrophilic activation.
Chemical Conversions of the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) at the C-2 position is a versatile handle for a wide array of chemical transformations, allowing for chain extension, functional group interconversion, and the introduction of new moieties. nih.gov
Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions used. youtube.com
To Aldehyde: Mild and selective oxidation to the corresponding aldehyde, [3-(benzyloxy)thien-2-yl]carbaldehyde, can be achieved using reagents like Dess-Martin periodinane (DMP) or through Swern or Corey-Kim oxidations. beilstein-journals.org N-heterocycle-stabilized iodanes (NHIs) have also been presented as effective reagents for the mild oxidation of benzylic alcohols to aldehydes without overoxidation. nih.govresearchgate.net
To Carboxylic Acid: Stronger oxidizing agents, or allowing milder oxidations to proceed for longer, will typically yield the carboxylic acid, 3-(benzyloxy)thiophene-2-carboxylic acid. Reagents like potassium dichromate are often used for this purpose. youtube.comrsc.org
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The use of 2-benzyloxy-1-methylpyridinium triflate, mediated by triethylamine, is a method for forming benzyl esters from carboxylic acids, and similar principles can be applied to esterify the alcohol group of the title compound. nih.gov
Conversion to Halides: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and then displaced by a halide, or converted directly to a halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).
Etherification: Further etherification is possible by deprotonating the alcohol with a strong base and reacting it with an alkyl halide (Williamson ether synthesis).
Table 2: Potential Transformations of the Primary Alcohol Group
| Transformation | Product Type | Example Reagents | Citations |
|---|---|---|---|
| Oxidation | Aldehyde | Dess-Martin periodinane (DMP), Swern oxidation, NHIs | beilstein-journals.orgnih.govresearchgate.net |
| Oxidation | Carboxylic Acid | Potassium dichromate (K₂Cr₂O₇), Jones reagent | youtube.comrsc.org |
| Esterification | Ester | Carboxylic acid (Fischer esterification), Acyl chloride | nih.gov |
Oxidation Reactions to Carbonyl or Carboxyl Groups
The primary alcohol moiety of this compound can be oxidized to form either the corresponding aldehyde, 3-(benzyloxy)thiophene-2-carbaldehyde, or the carboxylic acid, 3-(benzyloxy)thiophene-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and a Swern oxidation. PCC is a milder chromium-based reagent that typically stops the oxidation at the aldehyde stage. organic-chemistry.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method for this transformation under mild conditions. libretexts.org
For the conversion to the carboxylic acid, stronger oxidizing agents are required. Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a classic and potent oxidizing agent capable of converting primary alcohols directly to carboxylic acids. libretexts.orgwikipedia.orgorganic-chemistry.orgadichemistry.com The presence of water in the Jones reagent facilitates the hydration of the intermediate aldehyde, which is then further oxidized. adichemistry.com
| Starting Material | Product | Reagent(s) | Reaction Type |
| This compound | 3-(Benzyloxy)thiophene-2-carbaldehyde | Pyridinium Chlorochromate (PCC) or Swern Oxidation reagents | Oxidation |
| This compound | 3-(Benzyloxy)thiophene-2-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, H₂O) | Oxidation |
Derivatization to Ethers, Esters, and Amines
The hydroxyl group of this compound serves as a versatile handle for the synthesis of various derivatives, including ethers, esters, and amines.
Ethers: The formation of ethers from this compound can be achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide in an SN2 reaction to yield the ether. wikipedia.orgmasterorganicchemistry.comyoutube.com
Esters: Esterification of this compound can be accomplished through several methods. The Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method suitable for a wide range of alcohols and carboxylic acids. organic-chemistry.orgwikipedia.orgnih.govnih.govorganic-chemistry.org
Amines: The conversion of this compound to amines can be carried out in a two-step process. First, the alcohol is converted into a better leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base. The resulting mesylate can then undergo nucleophilic substitution with an amine to afford the desired amino derivative.
| Starting Material | Reagent(s) | Product Class | Reaction Name/Type |
| This compound | 1. NaH2. Alkyl halide | Ether | Williamson Ether Synthesis |
| This compound | Carboxylic acid, DCC, DMAP | Ester | Steglich Esterification |
| This compound | 1. MsCl, base2. Amine | Amine | Mesylation and Nucleophilic Substitution |
Cascade and Multicomponent Reactions Involving the Compound
While specific examples of cascade or multicomponent reactions involving this compound are not extensively documented in the reviewed literature, its structural motifs suggest potential for participation in such complexity-building transformations.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. The presence of both a hydroxyl group and an activated thiophene ring in this compound could, in principle, allow for designed cascade sequences. For instance, an initial reaction at the hydroxyl group could be followed by a cyclization or other transformation involving the thiophene ring.
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. Thiophene derivatives have been utilized in various MCRs. For example, a one-pot synthesis of thienyl-bridged oligophenothiazines has been reported. researchgate.net Given that aldehydes derived from thiophenes are known to participate in MCRs, the aldehyde derivative of this compound, 3-(benzyloxy)thiophene-2-carbaldehyde, could be a valuable substrate in well-established MCRs like the Ugi or Passerini reactions. A three-component, one-pot synthesis of novel benzyloxy-thiazolyl hydrazones has also been reported, indicating the feasibility of incorporating benzyloxy-substituted heterocycles in MCRs. researchgate.net
Further research is needed to explore the full potential of this compound and its derivatives in the realm of cascade and multicomponent reactions, which offer efficient pathways to complex molecular architectures.
Derivatization and Advanced Applications As a Synthetic Synthon
Utilization in the Construction of Complex Heterocyclic Systems (e.g., fused thiophenes, thienoacenes)
The development of novel organic materials with tailored electronic and photophysical properties is a major focus of contemporary chemical research. Fused thiophenes and thienoacenes, in particular, have emerged as promising candidates for applications in organic electronics due to their extended π-conjugation and structural rigidity. While direct examples of the use of [3-(Benzyloxy)thien-2-yl]methanol in the synthesis of these systems are not extensively documented in readily available literature, the strategic functionalization of this scaffold provides a clear pathway to such complex heterocycles.
The synthesis of thieno[3,2-b]thiophene (B52689) derivatives, for instance, often involves the cyclization of appropriately substituted thiophenes. rsc.org The hydroxymethyl group of this compound can be readily converted into a variety of other functional groups, such as halides or pseudohalides, which can then participate in intramolecular cyclization reactions to form the fused thiophene (B33073) core. For example, conversion of the alcohol to a bromide, followed by reaction with a sulfur nucleophile, could initiate a ring-closing cascade.
Furthermore, the synthesis of thienoacenes, which are larger, ladder-type fused thiophene systems, often relies on the iterative annulation of thiophene rings. Starting from functionalized monomers, these complex structures can be built up in a stepwise fashion. The benzyloxy group in this compound can act as a directing group or be deprotected at a later stage to allow for further functionalization and ring fusion. The synthesis of soluble thieno[3,2-b]thiophene oligomers has been achieved through palladium-catalyzed coupling reactions of functionalized thiophene monomers. rsc.org
The general strategies for synthesizing thieno[3,2-b]thiophenes often start from brominated thiophenes or involve the Dieckmann condensation of appropriately substituted thiophene-2,5-dicarboxylates. researchgate.net By transforming the hydroxymethyl group of this compound into a suitable substituent, it can be integrated into these established synthetic routes. For instance, oxidation of the alcohol to a carboxylic acid would provide a handle for further elaboration and cyclization.
The table below outlines potential synthetic strategies for the conversion of this compound into precursors for fused thiophene systems.
| Starting Material | Transformation | Intermediate | Target System |
| This compound | Oxidation to aldehyde, followed by Wittig reaction | 2-(alkenyl)-3-(benzyloxy)thiophene | Fused Thiophenes |
| This compound | Conversion to 2-bromomethyl-3-(benzyloxy)thiophene | 2-Bromomethyl-3-(benzyloxy)thiophene | Thieno[3,2-b]thiophenes |
| This compound | Oxidation to carboxylic acid | 3-(Benzyloxy)thiophene-2-carboxylic acid | Thienoacenes |
Precursor in the Synthesis of Conjugated Polythiophene Systems
Polythiophenes are a class of conducting polymers that have been extensively studied for their applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The properties of these polymers can be finely tuned by modifying the substituents on the thiophene ring. The benzyloxy group in this compound offers a means to introduce solubility and control the electronic properties of the resulting polymer.
While direct polymerization of this compound is not a common approach, its derivatives can serve as valuable monomers. For instance, the hydroxymethyl group can be converted into a halogen, such as bromine or iodine, which is a common handle for metal-catalyzed cross-coupling polymerization methods like Grignard metathesis (GRIM) polymerization or Stille coupling. These methods allow for the synthesis of regioregular poly(3-alkoxythiophene)s, which are known for their ordered packing and high charge carrier mobilities.
The synthesis of novel polythiophene derivatives containing various side groups has been shown to be a successful strategy for tuning their properties. For example, polythiophene derivatives with alternating alkyl and thioalkyl side chains have been prepared via Kumada coupling, leading to materials with enhanced crystallinity and improved performance in organic solar cells. Similarly, the benzyloxy group of this compound-derived monomers could influence the polymer's morphology and electronic characteristics.
The table below summarizes potential pathways to polythiophene synthesis starting from this compound.
| Monomer Precursor | Polymerization Method | Resulting Polymer |
| 2-Bromo-3-(benzyloxy)thiophene | Grignard Metathesis (GRIM) | Poly(3-benzyloxythiophene) |
| 2,5-Dibromo-3-(benzyloxy)thiophene | Stille Coupling | Regioregular Poly(3-benzyloxythiophene) |
| 3-(Benzyloxy)thiophene-2-boronic acid ester | Suzuki Coupling | Alternating Copolymers |
Role as a Versatile Building Block for Diverse Molecular Scaffolds
The dual functionality of this compound makes it an attractive starting material for the synthesis of a wide range of molecular scaffolds beyond fused systems and polymers. The hydroxymethyl group can be a precursor to an aldehyde, a carboxylic acid, an amine, or a halide, each opening up different avenues of synthetic transformations. The benzyloxy group, on the other hand, can be retained as a protecting group or deprotected to reveal a phenol-like hydroxyl group, which can then be further functionalized.
This versatility allows for the incorporation of the 3-oxy-2-methylthiophene moiety into larger, more complex molecules, including pharmacologically active compounds and functional materials. For example, the synthesis of thiophene derivatives with potential biological activity often involves the elaboration of functional groups on the thiophene ring.
The following table illustrates the transformation of this compound into key intermediates for the synthesis of diverse molecular scaffolds.
| Transformation of Hydroxymethyl Group | Resulting Intermediate | Potential Applications |
| Oxidation | 3-(Benzyloxy)thiophene-2-carbaldehyde | Synthesis of Schiff bases, heterocycles |
| Oxidation | 3-(Benzyloxy)thiophene-2-carboxylic acid | Amide and ester synthesis, drug discovery |
| Halogenation (e.g., with PBr₃) | 2-(Bromomethyl)-3-(benzyloxy)thiophene | Nucleophilic substitution reactions |
| Conversion to Amine (e.g., via Mitsunobu reaction) | 2-(Aminomethyl)-3-(benzyloxy)thiophene | Synthesis of ligands, bioactive molecules |
Regioselective and Chemoselective Transformations for Product Diversity
The presence of two distinct functional groups in this compound allows for a high degree of control over its chemical transformations, enabling the selective modification of one group while leaving the other intact. This regioselectivity and chemoselectivity are crucial for the efficient synthesis of complex molecules.
Chemoselectivity: The primary alcohol of the hydroxymethyl group is generally more reactive towards oxidation and certain substitution reactions compared to the benzyl (B1604629) ether. For instance, mild oxidizing agents can selectively convert the hydroxymethyl group to an aldehyde without affecting the benzyloxy group. Conversely, the benzyloxy group can be selectively cleaved by catalytic hydrogenation (debenzylation) without affecting the hydroxymethyl group, provided the reaction conditions are carefully controlled. An efficient method for the chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups has been reported, highlighting the differential reactivity that can be exploited. nih.gov
Regioselectivity: The substitution pattern of the thiophene ring in this compound also dictates the regioselectivity of further reactions on the aromatic ring. The 3-benzyloxy group is an electron-donating group, which activates the thiophene ring towards electrophilic substitution, primarily at the 5-position. This allows for the introduction of additional functional groups at a specific position on the thiophene core. For instance, palladium-catalyzed C-H activation/alkynylation of 3-substituted thiophenes can be directed to either the C2 or C5 position depending on the reaction conditions, offering a powerful tool for regioselective functionalization. nih.gov
The following table provides examples of regioselective and chemoselective transformations that can be applied to this compound.
| Reaction Type | Reagents and Conditions | Selective Transformation |
| Chemoselective Oxidation | MnO₂, CH₂Cl₂ | This compound → 3-(Benzyloxy)thiophene-2-carbaldehyde |
| Chemoselective Debenzylation | H₂, Pd/C, EtOH | This compound → (3-Hydroxythien-2-yl)methanol |
| Regioselective Halogenation | N-Bromosuccinimide (NBS), dark | 5-Bromo-[3-(benzyloxy)thien-2-yl]methanol |
| Regioselective C-H Functionalization | Pd(OAc)₂, PPh₃, base, aryl halide | 5-Aryl-[3-(benzyloxy)thien-2-yl]methanol |
Mechanistic Insights and Computational Investigations
Elucidation of Reaction Mechanisms in the Synthesis and Transformation of [3-(Benzyloxy)thien-2-yl]methanol
Identification of Reaction Intermediates
The synthesis of this compound can be envisioned through several pathways, each involving distinct reactive intermediates. One plausible route is the functionalization of a pre-existing 3-benzyloxythiophene core. For instance, the introduction of the methanol (B129727) group could proceed via a lithiated intermediate. The treatment of 3-benzyloxythiophene with a strong base like n-butyllithium (BuLi) would generate a highly reactive lithiated thiophene (B33073) species. This intermediate could then react with an electrophile such as formaldehyde (B43269) to yield the target alcohol. mdpi.com
Alternatively, transformations involving this alcohol could proceed through carbocationic intermediates. In acidic media, the protonation of the hydroxyl group followed by the loss of water would generate a stabilized benzylic-type carbocation on the thiophene ring. This intermediate would be susceptible to nucleophilic attack, leading to various substitution products. The stability of such a carbocation would be influenced by the electron-donating nature of the benzyloxy group.
Another relevant reaction for compounds of this nature is the Wittig rearrangement. researchgate.netmdpi.comnih.govmdpi.com This reaction involves the researchgate.netmdpi.com- or mdpi.comorganic-chemistry.org-sigmatropic rearrangement of an ether, initiated by deprotonation. For a compound like this compound, a related Wittig rearrangement of a 2-benzyloxythiophene derivative could be a potential synthetic or transformation pathway, proceeding through a carbanionic intermediate. organic-chemistry.org
Transition State Analysis
The transition states in the synthesis and reactions of this compound would be key to understanding the kinetics and stereochemical outcomes. For instance, in a potential Wittig rearrangement, the stereochemistry of the resulting alcohol would be determined by the geometry of the five-membered cyclic transition state. organic-chemistry.orgpitt.eduwikipedia.org The relative energies of different transition state conformers would dictate the diastereoselectivity of the reaction.
In the case of reactions proceeding through a carbocationic intermediate, the transition state for its formation would be the rate-determining step. The energy of this transition state would be influenced by the electronic effects of the substituents on the thiophene ring. The benzyloxy group at the 3-position is expected to stabilize an adjacent carbocation at the 2-position through resonance, thus lowering the activation energy for its formation.
Application of Computational Chemistry Methodologies
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound, especially when experimental data is scarce.
Theoretical Prediction of Reaction Pathways and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method to explore reaction mechanisms. For the synthesis of this compound, DFT calculations could be employed to model the energies of reactants, intermediates, transition states, and products for various proposed synthetic routes. This would allow for the determination of the most energetically favorable pathway. For example, the energy profile for the lithiation of 3-benzyloxythiophene followed by reaction with formaldehyde could be calculated to confirm its feasibility.
Similarly, the energy barriers for potential subsequent reactions, such as acid-catalyzed dehydration or oxidation, could be computed to predict the conditions under which these transformations might occur. Computational studies on the combustion of methanol, for instance, have successfully used high-level theories like CCSD(T) to calculate reaction energies and barrier heights, providing a framework for understanding alcohol reactivity. researchgate.net
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure and conformational preferences of this compound are crucial for its reactivity. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to identify the most stable conformers and the energy barriers for their interconversion.
The relative orientation of the benzyloxy group, the thiophene ring, and the methanol substituent will influence the molecule's steric and electronic properties. This, in turn, can affect which reaction pathways are favored. For related benzoyl derivatives of benzo[b]thiophene, NMR and computational methods have been used to determine the preferred conformations. mdpi.com Similar approaches could be applied to this compound to predict its dominant solution-phase structure.
Should the molecule participate in reactions that create new stereocenters, computational analysis of the transition states can predict the stereochemical outcome. For example, in a potential asymmetric reaction, the energy difference between the transition states leading to the (R) and (S) products would determine the enantiomeric excess.
Molecular Orbital Analysis and Electronic Structure Studies
The electronic properties of this compound can be understood through molecular orbital (MO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the molecule's ability to donate and accept electrons, respectively.
Computational studies on substituted thiophenes have shown that the nature and position of the substituent significantly affect the HOMO and LUMO energy levels. organic-chemistry.org The benzyloxy group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The methanol group would also influence the electronic distribution.
The table below shows a hypothetical comparison of calculated electronic properties for this compound and related compounds, based on general trends observed in computational studies of substituted thiophenes.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Thiophene | -6.5 | -1.2 | 5.3 |
| 3-Methoxythiophene | -6.1 | -1.1 | 5.0 |
| This compound | -5.9 (Estimated) | -1.3 (Estimated) | 4.6 (Estimated) |
This table is illustrative and based on general trends. Actual values would require specific DFT calculations.
The molecular electrostatic potential (MEP) map is another useful tool derived from computational chemistry. It visualizes the electron density distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of high electron density (negative potential) around the oxygen atoms and the thiophene ring, and regions of lower electron density (positive potential) near the hydrogen atoms. bldpharm.commasterorganicchemistry.com
Catalytic Mechanism Investigations
Nickel-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of heteroaromatic compounds is a powerful tool for accessing chiral saturated heterocycles. While direct hydrogenation of the thiophene ring in this compound is challenging, the double bond in unsaturated derivatives can be effectively hydrogenated. Mechanistic studies on analogous 3-substituted benzo[b]thiophene 1,1-dioxides provide significant insights into the plausible catalytic cycle for related thiophene substrates. acs.org
The currently accepted mechanism for the nickel-catalyzed asymmetric hydrogenation of a thiophene derivative, facilitated by a chiral phosphine (B1218219) ligand (e.g., (S,S)-Ph-BPE), is believed to proceed through the following key steps, as supported by deuterium (B1214612) labeling experiments and Density Functional Theory (DFT) calculations:
Oxidative Addition of H₂: The active Ni(0) catalyst, coordinated to the chiral ligand, undergoes oxidative addition with molecular hydrogen to form a nickel dihydride species, [L*Ni(H)₂].
Substrate Coordination: The unsaturated thiophene substrate coordinates to the nickel dihydride complex.
Migratory Insertion: One of the hydride ligands on the nickel center undergoes migratory insertion onto the coordinated double bond of the substrate. This step is often stereodetermining, with the chiral ligand environment dictating the facial selectivity of the hydride addition.
Reductive Elimination: The resulting nickel-alkyl intermediate undergoes reductive elimination to release the hydrogenated product and regenerate the active Ni(0) catalyst, which can then re-enter the catalytic cycle.
Deuterium-labeling experiments on related systems have shown that both hydrogen atoms incorporated into the product originate from H₂, supporting a mechanism involving a dihydride intermediate rather than a stepwise transfer. acs.org
Table 1: Hypothetical Computational Data for Key Intermediates in the Nickel-Catalyzed Asymmetric Hydrogenation of a [3-(Benzyloxy)thien-2-yl]-Substituted Acrylate
| Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |
| Ni(0)-L | Active Catalyst | 0.0 |
| TS1 | Oxidative Addition of H₂ | +15.2 |
| Ni(II)(H)₂-L | Nickel Dihydride Complex | +5.8 |
| Ni(II)(H)₂(Substrate)-L | Substrate-Coordinated Complex | +3.1 |
| TS2 | Migratory Insertion | +18.5 (for major enantiomer) |
| Ni(II)(H)(Alkyl)-L | Nickel-Alkyl Intermediate | -2.5 |
| TS3 | Reductive Elimination | +12.7 |
| Product + Ni(0)-L * | Dissociated Product and Catalyst | -21.0 |
This data is hypothetical and extrapolated from studies on structurally similar substrates for illustrative purposes.
Rhodium-Catalyzed Annulation
Rhodium catalysis offers a versatile platform for the construction of fused ring systems through annulation reactions. For a substrate like this compound, a plausible annulation reaction could involve the C-H activation of the thiophene ring at the C4 position, directed by the hydroxymethyl group, followed by coupling with an alkyne.
Mechanistic investigations of related rhodium(III)-catalyzed C-H activation and annulation reactions suggest a pathway involving a rhodacycle intermediate. The general mechanism is outlined as follows:
C-H Activation: The Rh(III) catalyst, often a cyclopentadienyl-ligated complex ([Cp*Rh(III)]), coordinates to the substrate. The directing group (in this case, the oxygen of the hydroxymethyl group) facilitates the cleavage of a nearby C-H bond, leading to the formation of a five-membered rhodacycle intermediate.
Alkyne Coordination and Insertion: The alkyne coupling partner coordinates to the rhodium center of the rhodacycle. This is followed by migratory insertion of the alkyne into the Rh-C bond of the rhodacycle, forming a seven-membered rhodacycle.
Reductive Elimination: The expanded rhodacycle undergoes reductive elimination to form the new C-C bond of the annulated ring system and release the product. This step regenerates a Rh(I) species.
Catalyst Reoxidation: The resulting Rh(I) species is reoxidized to the active Rh(III) state by an oxidant present in the reaction mixture (e.g., Cu(OAc)₂), completing the catalytic cycle.
Table 2: Hypothetical Computational Data for a Rhodium-Catalyzed Annulation of this compound with an Alkyne
| Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |
| [CpRh(III)] + Substrate | Initial Reactants | 0.0 |
| TS1 | C-H Activation | +22.5 |
| Rhodacycle Intermediate | Five-membered Metallacycle | +8.9 |
| Rhodacycle-Alkyne Complex | Alkyne Coordinated Intermediate | +5.2 |
| TS2 | Migratory Insertion | +19.8 |
| Seven-membered Rhodacycle | Expanded Metallacycle | -5.1 |
| TS3 | Reductive Elimination | +16.4 |
| Product + [CpRh(I)] | Dissociated Product and Rh(I) | -35.0 |
This data is hypothetical and based on general principles of Rh(III)-catalyzed C-H activation/annulation reactions for illustrative purposes.
Emerging Research Directions and Future Perspectives
Development of Green and Sustainable Synthetic Approaches
The synthesis of thiophene (B33073) derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous materials. nih.gov Future efforts will likely move away from traditional, multi-step syntheses towards more efficient and environmentally benign methodologies.
Key areas of development include:
One-Pot Multicomponent Reactions (MCRs): Inspired by established methods like the Gewald reaction, researchers are developing novel MCRs to construct complex thiophene rings in a single step from simple precursors. nih.gov An example is the solvent-free, one-pot synthesis of substituted thiophenes from enaminones, acyl chlorides, α-halo carbonyls, and ammonium (B1175870) thiocyanate, which enhances efficiency and reduces waste. nih.gov
Metal-Free Catalysis: To circumvent the toxicity and cost associated with heavy metal catalysts, metal-free synthetic routes are a major focus. These methods often utilize elemental sulfur or potassium sulfide (B99878) as the sulfur source under controlled conditions, aligning with green chemistry goals. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been identified as a valuable tool for preparing thiophene derivatives, often leading to shorter reaction times and improved yields compared to conventional heating. ontosight.ai
Use of Greener Reagents and Solvents: The exploration of sustainable reagents, such as using methanol (B129727) as a C1 source in redox coupling reactions to build heterocyclic rings, represents a move towards higher atom and step economy. rsc.org
| Green Synthesis Strategy | Description | Key Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a product that contains portions of all reactants. | Reduces the number of synthetic steps, minimizes waste, improves overall efficiency. nih.gov |
| Metal-Free Approaches | Synthetic methods that avoid the use of metal catalysts, often employing alternative sulfur sources. | Minimizes metal toxicity and contamination, advances green chemistry principles. nih.gov |
| Microwave-Assisted Synthesis | Using microwave radiation to heat reactions. | Accelerates reaction rates, often improves product yields, and allows for better reaction control. ontosight.ai |
| Feedstock Reagents | Utilizing simple, readily available building blocks like methanol as carbon sources in synthetic transformations. | Improves atom, step, and redox economy compared to conventional methods. rsc.org |
Exploration of Novel Reactivity Modes and Catalytic Systems
Beyond improving its synthesis, researchers are exploring new ways to utilize the thiophene core present in derivatives of [3-(Benzyloxy)thien-2-yl]methanol. This involves discovering new reactions and the catalytic systems that enable them.
A significant area of interest is the dearomative cycloaddition of thiophenes. In one study, a data-driven screening approach successfully identified a method for the energy transfer-catalyzed dearomative cycloaddition of thiophenes with various substrates. acs.org This process uses visible light and an iridium-based photocatalyst (fac-Ir(dFppy)3) to access novel bicyclic and tricyclic scaffolds. acs.orgacs.org For instance, the reaction of benzoyl thiophene with benzocyclobutene (BCB) derivatives yielded 6-thiatricyclo[5.1.1.02,5]non-3-ene products. acs.org
Another frontier is the investigation of photochemical transformations. Research on related compounds, such as 3-benzyloxy-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, has shown that photoirradiation can induce intramolecular hydrogen abstraction (a Norrish Type II reaction), leading to cyclized products. researchgate.net The efficiency and outcome of these reactions are highly dependent on substituents, demonstrating a "state switching" effect during photo-excitation. researchgate.netresearchgate.net
| Reactivity Mode | Catalytic System / Conditions | Substrates | Products | Research Finding |
| Dearomative Cycloaddition | fac-Ir(dFppy)3, Blue LEDs (λmax = 450 nm) | Benzoyl thiophene, Benzocyclobutene (BCB) | 6-thiatricyclo[5.1.1.02,5]non-3-ene | Unlocks triplet-state reactivity of thiophenes to form complex polycyclic structures. acs.orgacs.org |
| Dearomative Cycloaddition | fac-Ir(dFppy)3, Blue LEDs (λmax = 450 nm) | 4-Methyl-benzoyl thiophene, Acrylates | 2-thiabicyclo[3.2.0]hept-6-ene | Increased steric bulk on the thiophene ring can improve both yield and regioselectivity. acs.orgacs.org |
| Photochemical Cyclization | Photoirradiation (Norrish Type II) | 3-benzyloxy-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones | Angular pentacyclic compounds | Substituents far from the reaction center profoundly affect product yield and distribution. researchgate.netresearchgate.net |
Advanced Structural Modifications for Tailored Chemical Properties
The functional properties of thiophene-based molecules, particularly their biological activity, are critically influenced by the nature and position of substituents on the thiophene ring. ontosight.ai Future work on derivatives of this compound will focus on precise structural modifications to fine-tune these properties for specific applications, such as pharmaceuticals.
Research has consistently shown that modifying substituents can dramatically alter a compound's efficacy. For example, in a search for Ebola virus entry inhibitors, a thiophene-based hit was identified. acs.org Subsequent synthesis and screening of analogues, where substituents on the thiophene scaffold were systematically modified, led to the discovery of potent, orally bioavailable compounds. acs.org Similarly, studies on the photochemical reactivity of complex thiophene-containing molecules revealed that the presence of electron-withdrawing groups (EWGs) on an adjacent aromatic ring increased the yield of photoproducts, while electron-donating groups (EDGs) decreased it. researchgate.net This highlights how remote electronic effects can be harnessed to control reaction outcomes.
The goal of this research is to establish clear structure-activity relationships (SAR), where changes in molecular structure can be directly correlated with changes in function, be it anti-inflammatory, antimicrobial, or anticancer activity. ontosight.ai
Integration with High-Throughput Experimentation and Artificial Intelligence in Chemical Discovery
High-Throughput Experimentation (HTE) enables the rapid screening of a large number of reaction conditions in parallel using multi-well plates. youtube.comresearchgate.net This approach is invaluable for optimizing reaction conditions and discovering entirely new transformations. acs.org For instance, HTE was used to screen 12 different heteroarenes (including thiophenes) against 8 biradical acceptors, quickly identifying productive reactivity that might have been missed by traditional, iterative screening. acs.orgacs.org
Generative Chemistry: AI models can design novel molecules with desired properties from scratch. optibrium.com
Synthesis Planning: AI tools can predict the most efficient synthetic routes to a target molecule, searching vast literature databases in minutes. nih.govoptibrium.com
Property Prediction: ML models can forecast the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov
The combination of HTE with AI creates a powerful, data-driven "self-driving lab" workflow. An initial in-silico (computational) screening can identify promising candidates, which are then tested using HTE. The experimental data generated is then used to refine the AI models, creating a closed loop of prediction and validation that dramatically accelerates the discovery of new molecules and reactions. acs.orgyoutube.com
Q & A
Q. Example Protocol :
Protect the hydroxyl group on 3-hydroxythiophene with benzyl bromide using NaH in THF (0°C to room temperature, 12–24 hours).
Couple the intermediate with a methyl ester via nucleophilic substitution.
Reduce the ester to methanol using LiAlH₄ in anhydrous ether.
Basic: How is this compound characterized in academic research?
Answer:
Characterization relies on spectroscopic and crystallographic methods :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₂H₁₂O₂S: calcd. 220.0556) .
- X-ray Diffraction : Resolve stereochemistry and crystal packing, as demonstrated for structurally similar benzyloxy-thiophene derivatives .
Advanced: How can researchers optimize low yields in the benzylation step?
Answer:
Low yields often arise from incomplete protection or side reactions . Strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction efficiency in biphasic systems .
- Temperature Control : Maintain low temperatures (0–5°C) during benzyl halide addition to minimize hydrolysis .
- Solvent Choice : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
Data Insight :
In a study on benzyloxy-thiophene analogs, optimizing NaH stoichiometry (1.2 equiv) increased yields from 45% to 78% .
Advanced: How to resolve discrepancies in NMR data for benzyloxy-thiophene derivatives?
Answer:
Spectral contradictions (e.g., unexpected splitting or shifts) may stem from conformational flexibility or impurities . Mitigation steps:
- 2D NMR : Use COSY and HSQC to assign overlapping signals (e.g., distinguishing thiophene vs. benzyl protons) .
- Deuteration Studies : Compare spectra in deuterated vs. non-deuterated solvents to identify exchangeable protons .
- Literature Benchmarking : Cross-reference with published data for analogous compounds (e.g., 3-benzyloxybenzaldehyde δ 7.3–7.5 ppm for aromatic protons) .
Basic: What are the key physicochemical properties of this compound?
Answer:
Critical properties include:
Q. Table 1: Physicochemical Data for Analogous Compounds
| Property | Value (Analog) | Source |
|---|---|---|
| Boiling Point | 250°C (estimated) | |
| logP (Octanol-Water) | 2.1 ± 0.3 | |
| Refractive Index | 1.540 (n²⁰/D) |
Advanced: How to design analogs of this compound for structure-activity studies?
Answer:
Focus on modifying the benzyl or thiophene moieties :
- Benzyl Substituents : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) to alter electronic effects .
- Thiophene Functionalization : Brominate the thiophene ring at the 5-position for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Bioisosteres : Replace the benzyloxy group with methoxy or tert-butyldimethylsilyl (TBS) ethers to study steric effects .
Case Study :
In a landomycin synthesis, iodination of a benzyloxy intermediate enabled regioselective coupling, yielding analogs with enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
